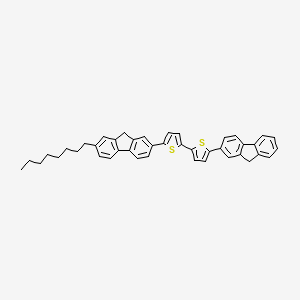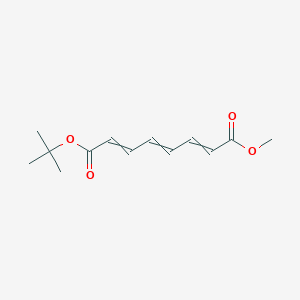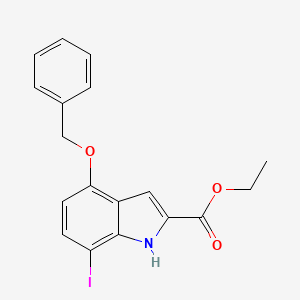
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and an iodine atom attached to the indole core.
Méthodes De Préparation
The synthesis of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyindole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the ester group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving indole derivatives, which are known to exhibit various biological activities.
Medicine: Research into indole derivatives often focuses on their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can be compared to other indole derivatives, such as:
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
7-Iodo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and benzyloxy groups, which can affect its solubility and ability to interact with biological targets.
4-(Benzyloxy)-1H-indole-2-carboxylic acid: Lacks the iodine atom and the ethyl ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which can be tailored for specific applications in research and industry.
Propriétés
Numéro CAS |
922506-90-9 |
|---|---|
Formule moléculaire |
C18H16INO3 |
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
ethyl 7-iodo-4-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16INO3/c1-2-22-18(21)15-10-13-16(9-8-14(19)17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
Clé InChI |
NBNZTMKZDXKJHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)I)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
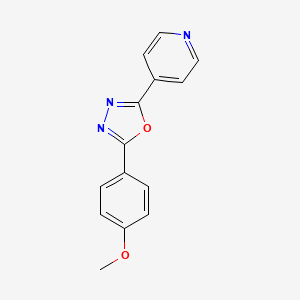
phosphane}](/img/structure/B14174517.png)
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
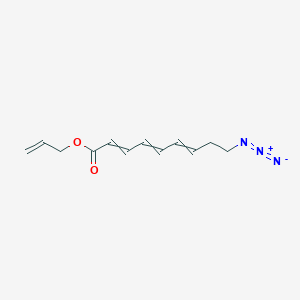


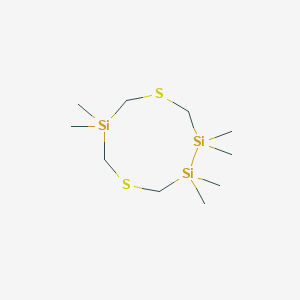
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
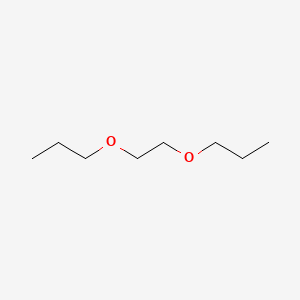
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
